![molecular formula C16H22N2OS B4195747 2-(benzylamino)-N-cycloheptyl-2-thioxoacetamide](/img/structure/B4195747.png)
2-(benzylamino)-N-cycloheptyl-2-thioxoacetamide
Übersicht
Beschreibung
2-(benzylamino)-N-cycloheptyl-2-thioxoacetamide, commonly known as BCHT, is a thioamide derivative that has been widely used in scientific research as a potent inhibitor of cysteine proteases. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
BCHT inhibits the activity of cysteine proteases by binding covalently to the active site cysteine residue of the enzyme. The compound forms a thioether linkage with the cysteine residue, which leads to irreversible inhibition of the enzyme. The inhibition of cysteine proteases results in the accumulation of their substrates, which can lead to various physiological effects.
Biochemical and Physiological Effects:
BCHT has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the prevention of neurodegeneration. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L, which are involved in the degradation of extracellular matrix proteins and the processing of antigens. Additionally, BCHT has been found to reduce inflammation by inhibiting the activity of cathepsin S, which is involved in the processing of antigens in immune cells. Finally, the compound has been shown to prevent neurodegeneration by inhibiting the activity of cathepsin B, which is involved in the degradation of extracellular matrix proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BCHT has several advantages for lab experiments, including its high potency and specificity for cysteine proteases, its irreversible inhibition of the enzyme, and its ability to inhibit multiple cysteine proteases. However, the compound also has some limitations, including its potential toxicity and its irreversible inhibition of the enzyme, which can lead to the accumulation of its substrates and the potential for off-target effects.
Zukünftige Richtungen
For research on BCHT include the development of more potent and specific inhibitors of cysteine proteases, the identification of new targets for the compound, and the investigation of its potential therapeutic applications in various pathological conditions.
Wissenschaftliche Forschungsanwendungen
BCHT has been extensively used in scientific research as a potent inhibitor of cysteine proteases, which are involved in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the activity of cathepsin B, L, and S, which are involved in the degradation of extracellular matrix proteins and the processing of antigens.
Eigenschaften
IUPAC Name |
2-(benzylamino)-N-cycloheptyl-2-sulfanylideneacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15(18-14-10-6-1-2-7-11-14)16(20)17-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSXENWXKNEKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=S)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.